
3-(1-Amino-3-hydroxypropan-2-yl)tetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Amino-3-hydroxypropan-2-yl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.26 g/mol . This compound is characterized by the presence of a tetrahydrothiophene ring substituted with an amino and hydroxy group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-3-hydroxypropan-2-yl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with appropriate reagents to introduce the amino and hydroxy groups. One common method involves the use of hydroxylamine hydrochloride and other reagents to achieve the desired substitution . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reagents are combined in large reactors under controlled conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or distillation to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Amino-3-hydroxypropan-2-yl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the tetrahydrothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
3-(1-Amino-3-hydroxypropan-2-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 3-(1-Amino-3-hydroxypropan-2-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets through hydrogen bonding and coordination interactions. These interactions can influence the crystallization and defect reduction in materials such as perovskite films, enhancing their efficiency and stability . The compound’s functional groups allow it to participate in various biochemical pathways, potentially affecting cellular processes and molecular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide: Similar structure but with a hydroxyamino group instead of the amino and hydroxy groups.
3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide: Contains a bromoethyl group, making it useful for different chemical reactions.
Uniqueness
3-(1-Amino-3-hydroxypropan-2-yl)tetrahydrothiophene 1,1-dioxide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form hydrogen bonds and coordinate with other molecules makes it particularly valuable in materials science and medicinal chemistry .
Propriétés
Formule moléculaire |
C7H15NO3S |
|---|---|
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
3-amino-2-(1,1-dioxothiolan-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H15NO3S/c8-3-7(4-9)6-1-2-12(10,11)5-6/h6-7,9H,1-5,8H2 |
Clé InChI |
ZDTWQQJKJYDHPM-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1C(CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


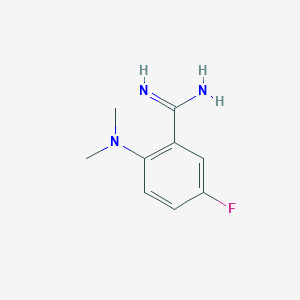

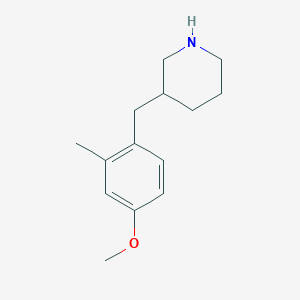
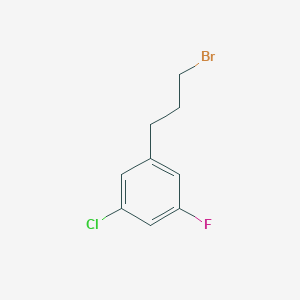
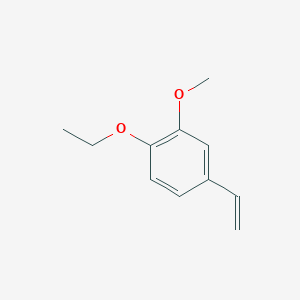
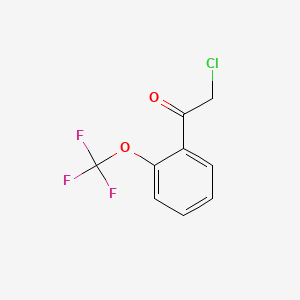
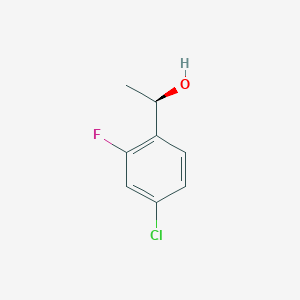
![tert-butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate](/img/structure/B13607026.png)
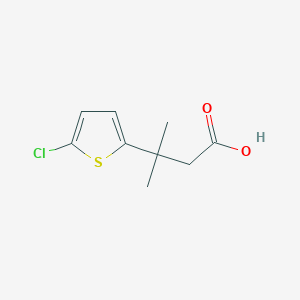
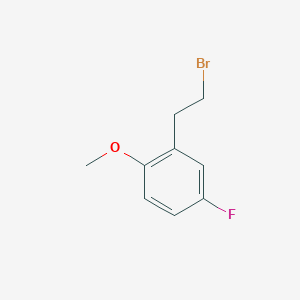
![tert-butyl3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B13607044.png)
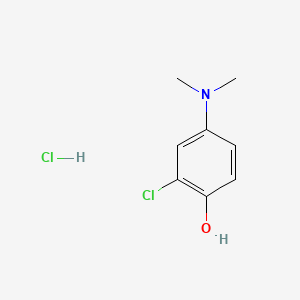
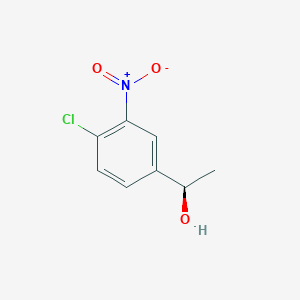
![O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine](/img/structure/B13607056.png)
